Superior Inhibitory Potency Against Wild-Type and G2019S Mutant LRRK2 Versus CZC-25146 and LRRK2-IN-1
CZC-54252 hydrochloride exhibits approximately 3.7-fold higher potency against wild-type LRRK2 and 3.7-fold higher potency against G2019S mutant LRRK2 compared to its closest structural analog CZC-25146. Against LRRK2-IN-1, CZC-54252 shows 10.2-fold higher potency for wild-type and 3.2-fold higher potency for G2019S mutant [1][2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Wild-type LRRK2: 1.28 nM; G2019S LRRK2: 1.85 nM |
| Comparator Or Baseline | CZC-25146: WT IC50 = 4.76 nM, G2019S IC50 = 6.87 nM; LRRK2-IN-1: WT IC50 = 13 nM, G2019S IC50 = 6 nM |
| Quantified Difference | vs CZC-25146: 3.7-fold more potent (WT), 3.7-fold more potent (G2019S); vs LRRK2-IN-1: 10.2-fold more potent (WT), 3.2-fold more potent (G2019S) |
| Conditions | TR-FRET kinase activity assay using recombinant human LRRK2 proteins; LRRKtide substrate |
Why This Matters
The higher potency enables lower compound usage per experiment, reducing reagent costs and minimizing potential off-target effects at higher concentrations.
- [1] Ramsden N, Perrin J, Ren Z, Lee BD, Zinn N, Dawson VL, Tam D, Bova M, Lang M, Drewes G, Bantscheff M, Bard F, Dawson TM, Hopf C. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons. ACS Chem Biol. 2011 Oct 21;6(10):1021-8. PMID: 21812418. View Source
- [2] TargetMol. CZC-25146 hydrochloride product datasheet. Catalog No. T5139. View Source
